![molecular formula C15H12O5 B14256673 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid CAS No. 380908-56-5](/img/structure/B14256673.png)
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is an organic compound with the molecular formula C15H12O5. It is a derivative of benzoic acid, characterized by the presence of an oxoethoxy group attached to a phenoxy moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-oxoethyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate 4-(2-oxoethoxy)phenol. This intermediate is then reacted with 3-bromobenzoic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acid derivatives
Applications De Recherche Scientifique
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[4-(2-Oxoethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-phenoxy-: Similar structure but lacks the oxoethoxy group.
Benzoic acid, 2-phenoxy-: Similar structure with the phenoxy group in a different position
Uniqueness
3-[4-(2-Oxoethoxy)phenoxy]benzoic acid is unique due to the presence of the oxoethoxy group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
380908-56-5 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
3-[4-(2-oxoethoxy)phenoxy]benzoic acid |
InChI |
InChI=1S/C15H12O5/c16-8-9-19-12-4-6-13(7-5-12)20-14-3-1-2-11(10-14)15(17)18/h1-8,10H,9H2,(H,17,18) |
Clé InChI |
DZZWWOUPWWKWBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OCC=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


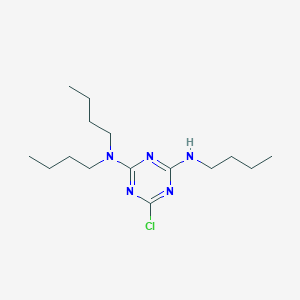
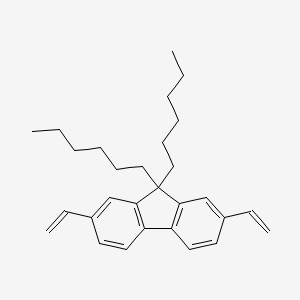
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)

![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
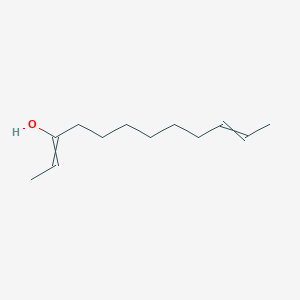
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
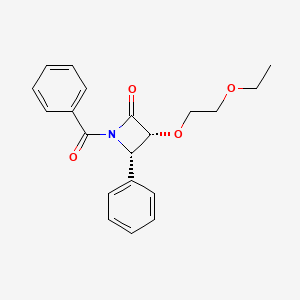
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
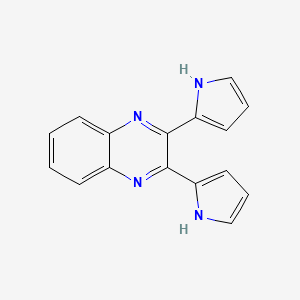
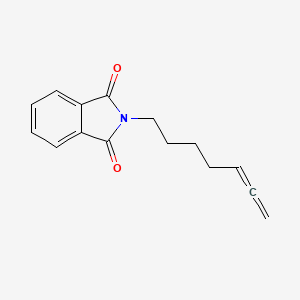
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)

![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)
